![molecular formula C16H35O4P B049445 Bis(2-ethylhexyl) hydrogen phosphate CAS No. 298-07-7](/img/structure/B49445.png)
Bis(2-ethylhexyl) hydrogen phosphate
Overview
Description
Bis(2-ethylhexyl) phosphate, also known as HDEHP or HDEHPA, is an organophosphorus compound with a quaternary structure . It is generally used as a lubricant additive, antiwear additive, and surfactants .
Synthesis Analysis
While specific synthesis methods for Bis(2-ethylhexyl) hydrogen phosphate were not found in the search results, it has been used in the facilitated transport of chromium (III) through activated composite membrane (ACM) .Molecular Structure Analysis
The molecular formula of Bis(2-ethylhexyl) hydrogen phosphate is C16H35O4P . Its molecular weight is 322.4205 . The IUPAC Standard InChI is InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3, (H,17,18) .Physical And Chemical Properties Analysis
Bis(2-ethylhexyl) hydrogen phosphate is a liquid at 20°C . It has a refractive index of 1.443 . It has a melting point of -60°C . It is soluble in ethanol at 100 mg/mL . Its density is 0.965 g/mL at 25°C .Scientific Research Applications
- Application : A silica-supported copolymer loaded with HDEHP was successfully used to separate trace radium from natural thorium (232 Th). The adsorbent demonstrated ultrahigh selectivity and ultrafast adsorption kinetics towards thorium, making the separation efficient. The chemical recovery rate for radium reached 96.7%, and the decontamination factor for thorium exceeded 10^5. This method is significant for future preparation and application of 212 Pb in TRT .
- Application : HDEHP is employed to facilitate the transport of chromium (III) using ACM. This process has implications in environmental remediation and separation science .
- Abstract : The apparent pKa of HDEHP impregnated in a polymer phase varies with cross-linking degree and coexistence of other extractants. This variation affects the hydrophobicity of the polymer phase and can be beneficial for developing novel solid-extraction adsorbents .
Radioactive Radium Separation
Metal Extraction and Solvent Extraction
Chromium Transport through Activated Composite Membranes (ACM)
Solid-Extraction Adsorbents
Safety and Hazards
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) hydrogen phosphate (B2EHP), also known as di(2-ethylhexyl)phosphoric acid, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of B2EHP are metals, specifically uranium salts and rare earth metals . It facilitates the transport of these metals through activated composite membranes .
Mode of Action
B2EHP interacts with its targets (metals) through a process known as solvent extraction . In this process, B2EHP forms complexes with the metal ions, allowing them to be separated from their original environment and transported across a membrane .
Pharmacokinetics
It is soluble in ethanol , which suggests it could be absorbed well in the gastrointestinal tract if ingested.
Result of Action
The primary result of B2EHP’s action is the extraction and transport of metal ions . This can be beneficial in industrial applications where separation of specific metals is desired.
Action Environment
The efficacy and stability of B2EHP can be influenced by various environmental factors. For instance, the efficiency of metal extraction can be affected by the pH of the solution, the presence of other ions, and the temperature . Additionally, the stability of B2EHP may be affected by exposure to light, heat, or certain chemicals. More research is needed to fully understand how these and other environmental factors influence the action of B2EHP.
properties
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLCEQVOFDUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O4P | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Related CAS |
141-65-1 (hydrochloride salt), 4971-46-4 (potassium salt), 4971-47-5 (ammonium salt) | |
Record name | Bis(2-ethylhexyl) phosphate | |
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DSSTOX Substance ID |
DTXSID1027134 | |
Record name | Bis(2-ethylhexyl) phosphate | |
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Molecular Weight |
322.42 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-(2-ethylhexyl)phosphoric acid is an odorless light yellow liquid. Floats on water. (USCG, 1999), Liquid, Light yellow liquid; [CAMEO], COLOURLESS OR AMBER LIQUID. | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | Phosphoric acid, bis(2-ethylhexyl) ester | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Boiling Point |
155 °C at 0.015 mm Hg | |
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Flash Point |
385 °F (USCG, 1999), Flash point equals 385 °F, 385 °F (196 °C) (Open cup), About 198 °C (closed cup), 196 °C o.c. | |
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Solubility |
Soluble in benzene, hexane, and 4-methyl-2-pentanone, In water, 1.82X10+2 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 | |
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Density |
0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.975 g/cu cm at 25 deg, Strongly acidic. Bulk density Wt/gal = 8.2 lb, 0.96 g/cm³ | |
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Record name | BIS(2-ETHYLHEXYL) PHOSPHATE | |
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Vapor Pressure |
0.00000005 [mmHg], Vapor pressure, Pa at 20 °C: | |
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Record name | BIS(2-ETHYLHEXYL)PHOSPHATE | |
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Product Name |
Bis(2-ethylhexyl) hydrogen phosphate | |
Color/Form |
Viscous liquid, Amber liquid | |
CAS RN |
298-07-7 | |
Record name | DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | |
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Record name | Bis(2-ethylhexyl) phosphate | |
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Record name | Bis(2-ethylhexyl) phosphate | |
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Record name | Bis(2-ethylhexyl) hydrogen phosphate | |
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Melting Point |
less than -76 °F (USCG, 1999), -50 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: D2EHPA acts as a liquid cation exchanger, effectively complexing with metal ions in aqueous solutions and transferring them to an organic phase. The mechanism often involves the exchange of hydrogen ions from D2EHPA with the target metal ions. This property makes D2EHPA valuable for separating and preconcentrating metal ions like platinum [], catecholamines [], indium [], rare-earth elements [], niobium and tantalum [, , , ], iron [], and plutonium and americium [] from various matrices.
ANone: D2EHPA extracts catecholamines (CAs) like dopamine, adrenaline, and noradrenaline from acidic solutions through an ion-exchange mechanism. The CA molecule (RNH2) reacts with D2EHPA (HR′) to form a complex, RNH3R′(HR′)3, which then partitions into the organic phase []. The efficiency of this process depends on factors like pH, D2EHPA concentration, and the specific CA involved.
ANone: Research indicates that D2EHPA, classified as an amphiphilic anion, can significantly inhibit the incorporation of serine into phosphatidylserine in human neuronal cell lines [, ]. This inhibitory effect is attributed to D2EHPA’s potential to hinder the interaction between the membrane-bound enzyme (serine base exchange enzyme) and its substrate, phosphatidylethanolamine, ultimately impacting phosphatidylserine synthesis.
ANone: Bis(2-ethylhexyl) hydrogen phosphate has the molecular formula C16H35O4P and a molecular weight of 322.42 g/mol.
ANone: While the provided abstracts don't delve into detailed spectroscopic characterization, various techniques like Raman spectroscopy [] and X-ray photoelectron spectroscopy (XPS) [] have been employed to study the structure of D2EHPA, its protonation behavior, and its interactions with other compounds like polyaniline.
ANone: Studies highlight that factors like the concentration of D2EHPA used during impregnation [], the type of diluent used [], and the pH of the solution [] significantly influence the performance of D2EHPA-impregnated materials in extraction and separation processes.
ANone: The provided research primarily focuses on D2EHPA's role as an extractant in separation processes. There isn't sufficient evidence to suggest any inherent catalytic properties or applications of D2EHPA based on these studies.
ANone: Quantitative structure-property relationship (QSPR) studies, incorporating molecular modeling and semi-empirical molecular orbital calculations, have been conducted to understand the relationship between the structure of D2EHPA-catecholamine complexes and their extraction behavior in different organic diluents []. These computational approaches provide insights into the molecular-level interactions governing D2EHPA's extraction efficiency.
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